Regioisomeric Identity Confirmed by Computed Lipophilicity: 6-Methyl vs. 7-Methyl Analog
The 6-methyl substitution in the target compound confers a measurably different lipophilicity profile compared to the 7-methyl regioisomer (3-Bromo-2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, CID 136837342). This property directly influences passive membrane permeability and non-specific protein binding in biological systems [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA: 2.3 (calculated for C9H14BrN3, 6-methyl isomer) |
| Comparator Or Baseline | 3-Bromo-2-ethyl-7-methyl analog (CID 136837342): XLogP3-AA = 2.5 [1] |
| Quantified Difference | Δ = -0.2 logP units; the 6-methyl isomer is slightly less lipophilic |
| Conditions | Computed property values derived from PubChem/PubChem-derived algorithm (XLogP3 3.0, 2024.11.20 release) |
Why This Matters
A difference of 0.2 logP units can shift predicted in vitro permeability classification boundaries, alter CNS penetration likelihood, and change the compound's behavior in high-throughput biological assays, making the specific regioisomer a critical procurement decision.
- [1] PubChem. (2025). 3-Bromo-2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CID 136837342), Computed Properties. National Library of Medicine. View Source
